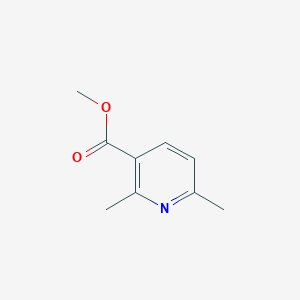

2,6-Dimethyl-nicotinic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMDYJLHJDTZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564551 | |

| Record name | Methyl 2,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127067-18-9 | |

| Record name | Methyl 2,6-dimethyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127067-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2,6-Dimethyl-nicotinic acid methyl ester, also known by its IUPAC name, methyl 2,6-dimethylpyridine-3-carboxylate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical and physical characteristics, experimental protocols, and potential biological significance.

Core Properties

This compound is a pyridine derivative with a methyl ester group at the 3-position and two methyl groups at the 2- and 6-positions. Its chemical structure is foundational to its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Data

Quantitative data for the physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available for closely related compounds, specific experimental values for the target compound are not widely published. The data presented here is a combination of available information and estimated values based on structurally similar molecules.

| Property | Value | Source/Notes |

| IUPAC Name | methyl 2,6-dimethylpyridine-3-carboxylate | |

| CAS Number | 127067-18-9 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | Not available | Data for the related diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is 72-74 °C.[2] |

| Boiling Point | Not available | Data for the related diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is 208 °C at 40 mmHg.[2] |

| Solubility | Not available |

Synthesis and Experimental Protocols

General Synthesis Protocol: Fischer Esterification

Objective: To synthesize methyl 2,6-dimethylpyridine-3-carboxylate from 2,6-dimethylnicotinic acid.

Materials:

-

2,6-dimethylnicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethylnicotinic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals would include singlets for the two methyl groups on the pyridine ring, a singlet for the methyl ester protons, and signals for the aromatic protons on the pyridine ring.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would include those for the methyl carbons, the aromatic carbons of the pyridine ring, the ester carbonyl carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks would include C-H stretching from the methyl and aromatic groups, a strong C=O stretching band for the ester, and C-N and C=C stretching vibrations from the pyridine ring.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound should be observed. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited, the broader class of nicotinic acid derivatives has been extensively studied. These compounds are known to exhibit a range of pharmacological effects, including anti-inflammatory and antibacterial activities.[3][4][5]

The biological activities of nicotinic acid and its derivatives are often mediated through the activation of specific cellular signaling pathways. For instance, nicotinic acid itself is a known agonist for the G-protein coupled receptor GPR109A, which is involved in lipid metabolism and immune responses. It is plausible that this compound, or its hydrolyzed active acid form, could interact with similar pathways.

Below is a generalized diagram illustrating a potential signaling pathway that could be modulated by nicotinic acid derivatives.

This diagram illustrates the potential interaction of a nicotinic acid derivative with the GPR109A receptor, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent modulation of downstream cellular responses via Protein Kinase A.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is required to fully elucidate its specific properties and biological activities.

References

- 1. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 2. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester (CAS Number: 127067-18-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-nicotinic acid methyl ester, with the CAS number 127067-18-9, is a substituted pyridine derivative. It serves as a valuable chemical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structural features, including a pyridine ring with methyl and methyl ester substitutions, make it a versatile building block for targeted chemical modifications. This guide provides a comprehensive overview of its chemical properties, plausible synthesis methods, potential biological activities, and relevant experimental protocols, drawing upon data from the target molecule and structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. Due to the limited availability of experimental data for this specific compound, some properties are based on data from the closely related compound, methyl 6-methylnicotinate.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 127067-18-9 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | Methyl 2,6-dimethylpyridine-3-carboxylate | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis

Plausible Synthesis Protocol: Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of the corresponding carboxylic acid.

Reaction:

2,6-Dimethyl-nicotinic acid + Methanol ⇌ this compound + Water

Materials and Reagents:

-

2,6-Dimethyl-nicotinic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,6-dimethyl-nicotinic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Data (Reference)

Experimental spectroscopic data for this compound (CAS 127067-18-9) is not publicly available. The following data is for the structurally similar compound methyl 6-methylnicotinate (CAS 5470-70-2) and should be used for reference purposes only.[1]

Table 2: Reference ¹H NMR Data for Methyl 6-methylnicotinate (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0 | s | 1H | Pyridine H |

| ~8.1 | d | 1H | Pyridine H |

| ~7.2 | d | 1H | Pyridine H |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.6 | s | 3H | -CH₃ |

Table 3: Reference IR and MS Data for Methyl 6-methylnicotinate

| Spectroscopic Technique | Key Peaks/Values |

| Infrared (IR) Spectroscopy | C=O stretch (ester), C=N and C=C stretches (pyridine ring), C-O stretch (ester) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 151 |

Biological Activity and Potential Applications

The biological profile of this compound is not extensively characterized. However, based on its structural similarity to other nicotinic acid derivatives, several potential activities can be hypothesized.

Antimicrobial Activity

One supplier reports that this compound exhibits antimicrobial activity.

Table 4: Reported Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 32 - 64 µg/mL |

| Escherichia coli | 32 - 64 µg/mL |

Note: The primary research source for this data has not been identified.

Potential Vasodilatory and Anti-inflammatory Effects

Nicotinic acid (Niacin) and its derivatives are known to have significant pharmacological effects, including vasodilation and anti-inflammatory properties. These effects are primarily mediated through the G protein-coupled receptor 109A (GPR109A).[2][3][4][5][6] It is plausible that this compound, after potential hydrolysis to its corresponding carboxylic acid in vivo, could exhibit similar activities.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][8][9][10][11]

Materials and Reagents:

-

Test compound (this compound)

-

Bacterial strains (S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strains to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates the potential mechanism of action for nicotinic acid derivatives via the GPR109A receptor, which could be relevant for this compound.

Caption: Hypothesized signaling cascade following the activation of the GPR109A receptor.

Experimental Workflow: Synthesis and Purification

The diagram below outlines a general workflow for the synthesis and purification of a nicotinic acid ester.

References

- 1. benchchem.com [benchchem.com]

- 2. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]

- 4. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acm.or.kr [acm.or.kr]

- 9. researchgate.net [researchgate.net]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dimethyl-nicotinic acid methyl ester, a key intermediate in the synthesis of pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and discusses its potential biological activities based on its structural relation to nicotinic acid.

Core Compound Properties

This compound, also known as methyl 2,6-dimethyl-3-pyridinecarboxylate, is a derivative of nicotinic acid (Vitamin B3). Its chemical structure is characterized by a pyridine ring with methyl groups at positions 2 and 6, and a methyl ester group at position 3.

| Property | Data |

| Molecular Weight | 165.19 g/mol |

| Chemical Formula | C₉H₁₁NO₂ |

| CAS Number | 127067-18-9 |

| Appearance | White to off-white solid |

| Primary Use | Intermediate in medicinal chemistry and heterocyclic compound synthesis |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the esterification of 2,6-dimethyl-nicotinic acid. Below are detailed experimental protocols for common synthetic routes.

Protocol 1: Fischer Esterification of 2,6-Dimethyl-nicotinic Acid

This classic method involves the acid-catalyzed esterification of the parent carboxylic acid with methanol.

Materials:

-

2,6-dimethyl-nicotinic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 2,6-dimethyl-nicotinic acid in anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 8-12 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis from 2-Methyl-5-ethylpyridine

This alternative route involves the oxidation of 2-methyl-5-ethylpyridine followed by in-situ esterification.

Materials:

-

2-methyl-5-ethylpyridine

-

Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

-

Methanol (CH₃OH)

-

Ammonium hydroxide (NH₄OH)

-

Chloroform

Procedure:

-

React 5-ethyl-2-methylpyridine with sulfuric acid.

-

This mixture is then reacted with nitric acid at an elevated temperature to form 6-methylnicotinic acid.[1] A side reaction can lead to the formation of isocinchomeronic acid diester.[2]

-

The resulting 6-methylnicotinic acid is then esterified using methanol.[1]

-

The reaction mixture is neutralized with ammonium hydroxide.[1]

-

The product is extracted using chloroform.[1]

-

The chloroform is distilled off, followed by high vacuum distillation to obtain the final product.[1]

Analytical Methodologies

The purity and identity of this compound are typically assessed using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reliable method for monitoring reaction progress and assessing final product purity.

-

Column: A reverse-phase C18 column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., acetic acid) can be used for optimal separation.

-

Detection: UV detection at a wavelength around 263 nm is appropriate for the pyridine ring system.

-

Internal Standard: For quantitative analysis, a structurally similar compound like 6-methyl nicotinic acid can be used as an internal standard.[3][4]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural confirmation. Expected ¹H NMR signals would include singlets for the two methyl groups on the pyridine ring, a singlet for the methyl ester protons, and signals for the aromatic protons on the pyridine ring.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its activity can be inferred from its structural similarity to other nicotinic acid esters.[5] These esters often act as prodrugs, being hydrolyzed in the body to nicotinic acid.[5]

The primary mechanism of action for nicotinic acid involves the activation of the G protein-coupled receptor GPR109A (also known as HCAR2).[5] This receptor is expressed in adipocytes and immune cells.[5] The activation of GPR109A in adipocytes leads to an inhibition of lipolysis, which contributes to the hypolipidemic effects of nicotinic acid.[5] In skin cells, GPR109A activation mediates the release of prostaglandin D2 (PGD2), causing vasodilation, which is perceived as skin flushing.[5]

Derivatives of nicotinic acid have also been investigated for their anti-inflammatory and antimicrobial properties.[2][6]

Visualizations

Synthesis Workflow

Caption: A flowchart of the Fischer esterification synthesis route.

General Signaling Pathway of Nicotinic Acid Esters

Caption: The activation pathway of the GPR109A receptor by nicotinic acid.

References

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethyl-nicotinic acid methyl ester, a pyridine derivative of significant interest in medicinal chemistry and drug development. The document details its chemical structure, summarizes key quantitative data, and presents detailed experimental protocols for its synthesis. Furthermore, this guide visualizes the synthetic pathways, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Properties

This compound, also known as methyl 2,6-dimethyl-3-pyridinecarboxylate, is a substituted pyridine derivative. Its structure features a pyridine ring with methyl groups at positions 2 and 6, and a methyl ester group at position 3. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Molecular Formula: C₉H₁₁NO₂

Molecular Weight: 165.19 g/mol

IUPAC Name: Methyl 2,6-dimethylpyridine-3-carboxylate

Below is a diagram of the chemical structure:

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 2,6-lutidine. A common route involves the oxidation of the methyl groups to carboxylic acids, followed by esterification.

Synthesis Route Overview

A plausible synthetic pathway is outlined below. This multi-step process begins with the oxidation of 2,6-lutidine to form 2,6-pyridinedicarboxylic acid. This intermediate is then esterified to produce the dimethyl ester, which can be further processed to yield the target molecule.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

This procedure involves the oxidation of 2,6-lutidine using a strong oxidizing agent such as potassium permanganate.

-

Materials:

-

2,6-Lutidine

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-lutidine in water.

-

Heat the solution to approximately 80°C.

-

Slowly add potassium permanganate to the heated solution in portions, maintaining the temperature between 75-80°C with stirring. The reaction is exothermic and addition should be controlled to avoid overheating.

-

After the addition is complete, continue stirring at the same temperature for about 35 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and adjust the pH to approximately 3 with 2M hydrochloric acid.

-

Cool the reaction mixture to 20°C to precipitate the 2,6-pyridinedicarboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Step 2: Esterification of 2,6-Pyridinedicarboxylic Acid to Dimethyl 2,6-pyridinedicarboxylate

This step converts the dicarboxylic acid to its corresponding dimethyl ester.

-

Materials:

-

2,6-Pyridinedicarboxylic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Procedure:

-

Suspend the 2,6-pyridinedicarboxylic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 2,6-pyridinedicarboxylate.

-

The crude product can be purified by column chromatography or recrystallization.

-

Step 3: Synthesis of this compound (Conceptual)

Alternative Direct Esterification of 2,6-Dimethylnicotinic Acid

This protocol describes the direct esterification of 2,6-dimethylnicotinic acid.

-

Materials:

-

2,6-Dimethylnicotinic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Procedure:

-

Suspend 2,6-dimethylnicotinic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes the reported yields for analogous synthesis steps. It is important to note that the yield for the direct synthesis of this compound will be dependent on the specific conditions and starting materials used.

| Reaction Step | Starting Material | Product | Reagents/Conditions | Reported Yield |

| Oxidation | 2,6-Lutidine | 2,6-Pyridinedicarboxylic acid | KMnO₄, H₂O, 80°C | High |

| Esterification (analogous) | 6-Methylnicotinic acid | Methyl 6-methylnicotinate | MeOH, H₂SO₄, Reflux | ~75% |

| Esterification of Dicarboxylic Acid (analogous) | 2,6-Pyridinedicarboxylic acid | Dimethyl 2,6-pyridinedicarboxylate | MeOH, H₂SO₄, Reflux | Good |

Biological Activity and Signaling Pathways

This compound is recognized as a valuable intermediate in the synthesis of pharmacologically active compounds.[1] While specific and detailed signaling pathways for this exact molecule are not extensively documented in publicly available literature, its structural similarity to other nicotinic acid derivatives suggests potential biological activities.

Nicotinic acid and its derivatives are known to interact with various biological targets. For instance, they can act as modulators of nicotinic acetylcholine receptors (nAChRs) and may influence inflammatory pathways by inhibiting signaling cascades such as NF-κB.[1] The mechanism of action can involve binding to the active sites of enzymes, thereby inhibiting their catalytic activity, or interacting with cellular receptors to modulate signal transduction.[1]

A hypothetical signaling pathway based on the known activities of nicotinic acid derivatives is presented below. This diagram illustrates a potential mechanism where the compound could modulate cellular responses through receptor interaction and downstream signaling.

Conclusion

This compound is a key chemical intermediate with significant potential in the development of new pharmaceuticals. This guide has provided a detailed overview of its structure and a comprehensive look at its synthesis, including detailed experimental protocols for key transformations. While the specific biological mechanisms of this compound are still an area for further research, its structural relationship to other bioactive nicotinic acid derivatives suggests a promising future in drug discovery. The information presented herein serves as a foundational resource for scientists and researchers working in this exciting field.

References

An In-depth Technical Guide to Methyl 2,6-dimethylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2,6-dimethylpyridine-3-carboxylate, also known by its IUPAC name, methyl 2,6-dimethylnicotinate. This pyridine derivative is a significant building block in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and discusses its known and potential applications in drug discovery and development.

Chemical Identity and Properties

Methyl 2,6-dimethylpyridine-3-carboxylate is a substituted pyridine compound with a methyl ester functional group. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | methyl 6-methylpyridine-3-carboxylate | [1] |

| Synonyms | Methyl 2,6-dimethylnicotinate, 6-Methylnicotinic acid methyl ester | [2] |

| CAS Number | 5470-70-2 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Brown Solid | [3] |

Synthesis of Methyl 2,6-dimethylpyridine-3-carboxylate

The primary route for the synthesis of methyl 2,6-dimethylpyridine-3-carboxylate is through the Fischer esterification of 6-methylnicotinic acid.[4] This method involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[5][6]

Experimental Protocol: Fischer Esterification

This protocol is based on a reported synthesis with a 75% yield.[6]

Materials:

-

6-methylnicotinic acid (1.0 eq)

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 6-methylnicotinic acid in methanol, slowly add concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 17 hours.[6]

-

Monitor the reaction progress using an appropriate method (e.g., thin-layer chromatography).

-

Upon completion, concentrate the mixture to dryness under reduced pressure.[6]

-

Carefully adjust the pH of the residue to 7 using an ice-cold saturated aqueous solution of NaHCO₃.[6]

-

Extract the aqueous layer with ethyl acetate (3x).[6]

-

Combine the organic layers and wash with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate as a brown solid.[3][6]

Synthesis Workflow

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H NMR data has been reported for methyl 6-methylnicotinate in CDCl₃.[6]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.06 | s | - | 1H | H-2 (Pyridine ring) |

| 8.13 | dd | 2, 8 | 1H | H-4 (Pyridine ring) |

| 7.20 | d | 8 | 1H | H-5 (Pyridine ring) |

| 3.89 | s | - | 3H | -OCH₃ (Ester methyl) |

| 2.58 | s | - | 3H | -CH₃ (Pyridine methyl) |

Experimental Protocol for Spectroscopic Analysis

Sample Preparation for NMR:

-

Weigh approximately 10-20 mg of the sample for ¹H NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is completely dissolved before transferring it to an NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Applications in Drug Discovery and Development

Methyl 2,6-dimethylpyridine-3-carboxylate serves as a valuable intermediate in the synthesis of various biologically active molecules.

Pharmaceutical Intermediate

This compound is a key precursor in the synthesis of pharmaceuticals, particularly those targeting central nervous system (CNS) disorders.[3][4] It is also used in the development of D-aspartate oxidase and D-amino acid oxidase inhibitors.[3]

Potential Biological Activities

As a derivative of nicotinic acid (niacin), methyl 2,6-dimethylnicotinate is expected to exhibit similar biological activities after in vivo hydrolysis to the parent compound.[7] These activities include:

-

Vasodilatory Effects: Nicotinic acid is known to cause cutaneous vasodilation, or flushing, which is mediated by the G protein-coupled receptor GPR109A.[7]

-

Antimicrobial Properties: Some studies on analogous compounds suggest potential antimicrobial activity.

Agrochemicals

Methyl 2,6-dimethylpyridine-3-carboxylate and its derivatives are also utilized in the formulation of agrochemicals.

Logical Relationship Diagram

References

- 1. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 6-Methylnicotinate - Pharma Grade at Best Price [moltuslab.net]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-nicotinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,6-dimethyl-nicotinic acid methyl ester, alongside detailed experimental protocols for solubility determination. Due to a scarcity of direct quantitative solubility data in publicly available literature, this guide also furnishes information on a structurally similar compound and outlines general methodologies for researchers to determine solubility in their own laboratories. Furthermore, a relevant signaling pathway is detailed and visualized to provide a broader context for the potential biological activity of nicotinic acid derivatives.

Solubility Data

For comparative purposes, the table below presents the calculated solubility of a structural isomer, 2,5-dimethyl-3-pyridinecarboxylic acid methyl ester. This data can serve as an estimation but should be experimentally verified for this compound.

| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Data Type |

| 2,5-Dimethyl-3-pyridinecarboxylic acid methyl ester | Water | 25 | 8.8 | Calculated |

Table 1: Calculated Solubility of a Structural Isomer.[2]

Given the limited data, experimental determination of the solubility of this compound is crucial for research and development purposes.

Experimental Protocols for Solubility Determination

A general experimental protocol for determining the solubility of an organic compound, such as this compound, involves the following steps. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected Solvent(s) (e.g., water, ethanol, methanol, acetone, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid is necessary to ensure that saturation is reached.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. Continuous agitation is required to facilitate the dissolution process.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Analyze the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Relevant Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Signaling

While no signaling pathways have been specifically elucidated for this compound, as a derivative of nicotinic acid, its biological effects could potentially be mediated through the nicotinic acetylcholine receptors (nAChRs).[1] Nicotinic acid itself is known to interact with G protein-coupled receptors, but its structural analogs can exhibit a broader range of pharmacological activities. The nAChRs are ligand-gated ion channels that are activated by acetylcholine and nicotine.[3] Their activation leads to the influx of cations, primarily Na⁺ and Ca²⁺, which in turn triggers various downstream signaling cascades.

The diagram below outlines a simplified representation of the nAChR signaling pathway, which is involved in numerous physiological processes, including neurotransmission and inflammation.[4][5][6][7]

Disclaimer: This guide is intended for informational purposes for a scientific audience. The information provided should be supplemented with further research and experimental validation.

References

- 1. This compound | Supplier [benchchem.com]

- 2. CAS # 63820-72-4, 2,5-Dimethyl-3-pyridinecarboxylic acid methyl ester - chemBlink [ww.chemblink.com]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activities of 2,6-Dimethyl-nicotinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 2,6-Dimethyl-nicotinic acid methyl ester is limited in publicly available literature. This guide provides an analysis of its potential activities based on its structural similarity to other well-researched nicotinic acid derivatives, particularly methyl nicotinate. The information presented herein is intended for research and development purposes and should be validated through direct experimentation.

Introduction

This compound is a pyridine-based chemical intermediate, primarily recognized for its role in the synthesis of more complex pharmaceutical compounds.[1] Its structural resemblance to nicotinic acid (niacin) and its esters suggests that it may possess similar pharmacological properties. This technical guide consolidates the available information on its established role in chemical synthesis and explores its potential biological activities, drawing inferences from closely related analogs. The primary hypothesized activities include vasodilation and anti-inflammatory effects, likely mediated through pathways common to other nicotinic acid derivatives.

Role in Pharmaceutical Synthesis

This compound serves as a versatile building block in medicinal chemistry.[1] Its primary documented application is as an intermediate in the synthesis of 2,6-Dimethyl-3-pyridinecarboxylic acid, a compound that has been investigated for its own pharmacological properties.[1] The structure of this compound allows for various chemical modifications, making it a valuable precursor for creating a library of novel compounds with potential therapeutic applications.[1]

Potential Biological Activities (Inferred)

Based on the activities of structurally similar compounds like methyl nicotinate, this compound is hypothesized to exhibit vasodilatory and anti-inflammatory properties.

Vasodilatory Effects

Topical application of methyl nicotinate, a closely related compound, is known to induce cutaneous vasodilation, leading to localized erythema (redness) and increased blood flow.[2][3] This effect is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), from skin cells.[2][4][5] Studies have shown that the vasodilation induced by methyl nicotinate can be significantly reduced by inhibitors of prostaglandin synthesis, such as nonsteroidal anti-inflammatory drugs (NSAIDs).[2][6] Local sensory nerves may also play a partial role in this response.[2] It is plausible that this compound could induce similar effects, making it a candidate for applications aimed at enhancing local circulation.[1]

Anti-inflammatory Effects

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties in various experimental models.[7][8][9][10] These effects are associated with the modulation of pro-inflammatory signaling pathways. For instance, certain nicotinic acid derivatives have been shown to inhibit the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][11] Furthermore, some derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process.[7][9]

In human monocytes, nicotinic acid has been shown to reduce the secretion of TNF-α, IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1) in response to inflammatory stimuli.[12] In adipocytes, it can suppress the expression of inflammatory chemokines while upregulating the anti-inflammatory adipokine, adiponectin.[13] Given these findings, this compound may also possess anti-inflammatory potential, warranting investigation for use in inflammatory conditions.

Potential Mechanism of Action (Inferred)

The biological effects of nicotinic acid and its derivatives are largely mediated through the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2).[4][14] This receptor is expressed in various cell types, including adipocytes and immune cells like macrophages.[4][14]

Upon binding of a ligand like nicotinic acid, the GPR109A receptor, which is coupled to an inhibitory G-protein (Gi), inhibits adenylyl cyclase.[15] This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[16] In adipocytes, this cascade results in the inhibition of lipolysis.[14] In immune cells, such as dermal dendritic cells or macrophages, activation of GPR109A leads to the mobilization of arachidonic acid and its subsequent conversion to vasodilatory prostaglandins (PGD2 and PGE2), which is the mechanism behind the characteristic flushing effect.[4] This signaling pathway is considered the most likely mechanism of action for the potential vasodilatory and anti-inflammatory effects of this compound.

Caption: Inferred GPR109A signaling pathway for nicotinic acid derivatives.

Quantitative Data Summary

Direct quantitative data for this compound is not available. The following table summarizes data for other nicotinic acid derivatives to provide a contextual framework for the potential potency of this class of compounds.

| Compound Class | Assay Type | Target/Cell Line | Measured Activity | Reference |

| Nicotinic Acid Derivatives | Nitrite Inhibition (in vitro) | RAW 264.7 Macrophages | MTT results: 86.109 ± 0.51 to 119.084 ± 0.09 | [7] |

| Nicotinic Acid Derivatives | Cytokine Inhibition (in vitro) | LPS/INF-γ stimulated RAW 264.7 cells | Comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 to ibuprofen | [7] |

| Nicotinic Acid | Chemokine Inhibition (in vitro) | TNF-α treated 3T3-L1 adipocytes | Attenuated expression of fractalkine (40%), MCP-1 (50%), and RANTES (68%) at 10⁻³ M | [13] |

| Nicotinic Acid | Cytokine Inhibition (in vitro) | LPS stimulated human monocytes | Reduced secretion of TNF-α (49.2%), IL-6 (56.2%), and MCP-1 (43.2%) | [12] |

| Methyl Nicotinate | Analgesic Activity (in vivo) | Acetic acid-induced writhing in mice | Significant reduction in writhes at 5 and 10 mg/kg (oral) | [17][18] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to evaluate the potential biological activities of this compound.

Protocol for In Vivo Topical Vasodilation Assay

This protocol is adapted from studies using methyl nicotinate to assess cutaneous blood flow.[2][19][20]

-

Animal Model: Healthy, male Sprague-Dawley rats (250-300g).

-

Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

-

Test Compound Preparation: Prepare solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 100 mM) in a suitable vehicle (e.g., ethanol:propylene glycol:water, 70:20:10). A vehicle-only solution will serve as the negative control.

-

Procedure: a. Anesthetize the rat (e.g., with isoflurane). b. Shave a small area on the dorsal side of the animal. c. Apply a filter paper disc (6 mm diameter) saturated with the test or control solution to the shaved skin. d. Measure cutaneous blood flow using a Laser Doppler Perfusion Imaging (LDPI) system at baseline (before application) and at specified time points post-application (e.g., 5, 15, 30, 60, 120 minutes).[20]

-

Data Analysis: Express the change in blood flow as a percentage increase from baseline. Compare the responses between different concentrations of the test compound and the vehicle control using appropriate statistical tests (e.g., ANOVA).

Caption: Experimental workflow for in vivo topical vasodilation assay.

Protocol for In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[21][22][23]

-

Animal Model: Male Wistar rats (180-220g).

-

Grouping: Divide animals into groups (n=6 per group):

-

Group 1: Control (Vehicle)

-

Group 2: Standard drug (e.g., Indomethacin, 5 mg/kg, i.p.)

-

Groups 3-5: Test compound (this compound) at different doses (e.g., 25, 50, 100 mg/kg, p.o. or i.p.).

-

-

Procedure: a. Administer the test compound or standard drug to the respective groups. Administer the vehicle to the control group. b. After 30 minutes (for i.p.) or 60 minutes (for p.o.) administration, induce inflammation by injecting 100 µl of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[22][24] c. Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.[22]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion

While this compound is primarily known as a synthetic intermediate, its structural relationship to methyl nicotinate and other nicotinic acid derivatives strongly suggests a potential for biological activity. The most promising inferred activities are vasodilation and anti-inflammation, likely mediated through the GPR109A receptor and subsequent prostaglandin release. The quantitative data from related compounds indicate that these effects can be significant. To confirm these hypotheses, direct experimental investigation using established protocols, such as those detailed in this guide, is essential. Such studies will be crucial in determining if this compound has a therapeutic potential beyond its current role as a chemical precursor.

References

- 1. This compound | Supplier [benchchem.com]

- 2. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Prostaglandin - Wikipedia [en.wikipedia.org]

- 6. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 12. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Methyl nicotinate-induced vasodilation in generalized social phobia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Topical methyl nicotinate-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,6-Dimethyl-nicotinic Acid Methyl Ester in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-nicotinic acid methyl ester, a pyridine derivative, is a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, potential biological activities, and mechanisms of action, with a focus on its applications in drug discovery and development. While specific quantitative data for this ester is limited in publicly available literature, this guide draws upon data from structurally related compounds, such as methyl nicotinate and other nicotinic acid derivatives, to provide a thorough understanding of its potential pharmacological profile. This document includes detailed experimental protocols, structured data tables for comparative analysis, and visual diagrams of key signaling pathways and experimental workflows to support further research and development.

Introduction

This compound is a chemical intermediate with significant potential in the synthesis of novel pharmaceutical agents.[1] Its pyridine core is a common scaffold in many biologically active molecules. The presence of the methyl ester and two methyl groups on the pyridine ring offers opportunities for further chemical modification, making it a valuable precursor for creating diverse compound libraries for drug screening.[1] Research into nicotinic acid and its derivatives has revealed a range of biological activities, including vasodilation, anti-inflammatory effects, and antimicrobial properties.[2][3] This guide explores the existing knowledge on this compound and its analogs to highlight its potential in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of 2,6-dimethyl-nicotinic acid. Several methods can be employed for this transformation, with the choice of method depending on the desired scale and purity.

General Synthesis Workflow

The synthesis generally follows a straightforward pathway involving the creation of the substituted nicotinic acid followed by esterification.

Experimental Protocol: Deuteration of 2,6-Dimethyl-nicotinic Acid

Objective: To deuterate the methyl groups of 2,6-dimethylnicotinic acid.

Materials:

-

2,6-dimethylnicotinic acid

-

1% NaOD/D₂O solution

Procedure:

-

Dissolve 2,6-dimethylnicotinic acid in a 1% solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O).

-

Heat the mixture. The exact temperature and reaction time will need to be optimized but heating is essential for the H-D exchange reaction to occur on the methyl groups.

-

Monitor the reaction progress using techniques like NMR spectroscopy to determine the extent of deuteration.

-

Upon completion, neutralize the reaction mixture and extract the deuterated product.

-

Purify the product using standard techniques such as recrystallization or chromatography.[4]

Biological Activities and Potential Applications

While extensive biological data for this compound is not available, its structural similarity to other nicotinic acid derivatives allows for informed hypotheses about its potential therapeutic applications.

Antimicrobial Activity

Some research indicates that derivatives of nicotinic acid exhibit antimicrobial properties. One source has reported minimum inhibitory concentration (MIC) values for this compound against common bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 32 - 64 µg/mL | [1] |

| Escherichia coli | 32 - 64 µg/mL | [1] |

Vasodilation

Nicotinic acid and its esters are well-known for their vasodilatory effects, which are primarily mediated by the release of prostaglandin D2 (PGD2).[5][6] This action is initiated by the binding of nicotinic acid to the G protein-coupled receptor GPR109A on Langerhans cells in the skin.[7][8]

The binding of nicotinic acid to its receptor triggers a cascade of intracellular events leading to the synthesis and release of prostaglandins, which then act on vascular smooth muscle to cause vasodilation.

The vasodilatory properties of nicotinic acid derivatives can be assessed using isolated blood vessel preparations.

Objective: To evaluate the vasodilatory effect of a test compound on pre-constricted arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat aorta)

-

Krebs-Henseleit solution

-

Phenylephrine (or other vasoconstrictor)

-

Test compound (e.g., this compound)

-

Organ bath system with force-displacement transducer

Procedure:

-

Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Allow the tissues to equilibrate under a resting tension.

-

Induce a stable contraction with a vasoconstrictor like phenylephrine.

-

Once a stable plateau is reached, add the test compound in a cumulative manner to the organ bath.

-

Record the relaxation response as a percentage of the pre-contraction.

-

Construct a concentration-response curve to determine the potency (e.g., EC₅₀) of the test compound.[9]

Anti-inflammatory Activity

Derivatives of nicotinic acid have been investigated for their anti-inflammatory properties, with some studies suggesting an interaction with the cyclooxygenase (COX) enzymes.[2][10]

Table 2: In Vitro COX Inhibitory Activity of Representative Nicotinic Acid Derivatives (for illustrative purposes)

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 | [11] |

| Diclofenac (Reference) | 9.2 | 5.1 | 1.8 | [11] |

| Compound VIIa* | 19.5 | 0.29 | 67.24 | [11] |

*Note: Compound VIIa is 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, a novel synthesized compound, not a direct derivative of this compound, but serves to illustrate the potential for COX-2 inhibition within related structural classes. Data for this compound is not available.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. While direct biological data is limited, the known activities of related nicotinic acid derivatives suggest its potential as a precursor for compounds with antimicrobial, vasodilatory, and anti-inflammatory properties. The provided experimental protocols and signaling pathway diagrams offer a framework for future research to fully elucidate the medicinal chemistry potential of this compound and its derivatives. Further investigation is warranted to synthesize and screen a library of compounds derived from this compound to identify novel drug candidates.

References

- 1. This compound | Supplier [benchchem.com]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. Preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Nicotinic Acid Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, also known as niacin or vitamin B3, has a rich and multifaceted history, evolving from a simple organic compound to a crucial vitamin and a therapeutic agent. This technical guide provides an in-depth exploration of the discovery, history, and scientific development of nicotinic acid and its derivatives. It covers the pivotal moments from its initial synthesis to its role in combating the devastating disease of pellagra and its later emergence as a potent lipid-modifying drug. This document details key experimental protocols, summarizes significant quantitative data from clinical and preclinical studies, and illustrates the intricate signaling pathways through which nicotinic acid derivatives exert their effects. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a thorough understanding of the scientific journey and the therapeutic potential of this remarkable class of molecules.

A Historical Odyssey: From Chemical Curiosity to Vital Nutrient

The story of nicotinic acid begins in the mid-19th century, long before its biological significance was understood.

-

1867: The First Synthesis. Nicotinic acid was first synthesized by the Austrian chemist Hugo Weidel through the oxidation of nicotine, a component of tobacco.[1] At the time, it was merely a chemical novelty with no known application.

-

Early 20th Century: The Pellagra Enigma. Pellagra, a debilitating disease characterized by dermatitis, diarrhea, and dementia, was rampant in the early 1900s, particularly in the southern United States where corn was a dietary staple.[2][3][4] The cause of this "four D's" disease was a mystery, with theories ranging from an infectious agent to a genetic predisposition.[4]

-

1912-1915: The Vitamin Connection. Polish-American biochemist Casimir Funk, while researching the cause of beriberi, isolated a substance from rice polishings that he believed could cure the disease.[1] Although he was mistaken about its effect on beriberi, he had isolated nicotinic acid and astutely proposed that it might have nutritional value.[1] Around the same time, the Austrian-American physician Joseph Goldberger conducted a series of experiments, including studies on prisoners in a Mississippi jail, and demonstrated that pellagra was caused by a dietary deficiency.[1][3] He identified a "pellagra-preventive" or "P-P factor" found in meat and milk that was absent in the corn-based diets of pellagra sufferers.[1]

-

1937: The "P-P Factor" Identified. The crucial link was made in 1937 by American biochemist Conrad Elvehjem at the University of Wisconsin.[1][2][5][6] He isolated nicotinic acid from liver extracts and demonstrated that it could cure "black tongue," a canine disease analogous to pellagra.[1][5] Subsequent clinical trials by Tom Douglas Spies, Marion Blankenhorn, and Clark Cooper confirmed that nicotinic acid was indeed the "P-P factor" and could effectively cure pellagra in humans.[7][8] Following this discovery, the fortification of grain products with nicotinic acid became widespread, leading to the near-eradication of pellagra in many parts of the world.[1][8]

The Second Act: Nicotinic Acid as a Dyslipidemia Treatment

Decades after its role as a vitamin was established, nicotinic acid revealed a new therapeutic dimension.

-

1955: A Serendipitous Discovery. Canadian pathologist Rudolf Altschul and his colleagues made the groundbreaking observation that high doses of nicotinic acid could significantly lower cholesterol levels in humans.[9] This marked the dawn of nicotinic acid's use as the first-ever lipid-lowering drug, predating the introduction of statins by several decades.[7]

-

Mechanism of Action: Unraveling the Molecular Pathways. For many years, the precise mechanism by which nicotinic acid exerted its lipid-modifying effects remained elusive. The discovery of the G protein-coupled receptor 109A (GPR109A), also known as HM74A or the nicotinic acid receptor, in the early 2000s was a major breakthrough.[10][11] It was found that nicotinic acid binds to GPR109A on the surface of adipocytes, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase.[10] This cascade of events ultimately inhibits the release of free fatty acids from adipose tissue, a key substrate for the liver's production of triglycerides and very-low-density lipoprotein (VLDL).[11]

Quantitative Insights: The Impact of Nicotinic Acid on Lipid Profiles

Numerous clinical trials have investigated the efficacy of nicotinic acid in modulating lipid levels. The following tables summarize key quantitative data from these studies.

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change | Significance (P-value) | Study Population | Duration | Reference |

| Total Cholesterol (mg/dl) | 213 ± 3.02 | 149 ± 3.86 | -29.9% | <0.05 | Non-diabetic rats | 42 days | [12] |

| Total Cholesterol (mg/dl) | 217 ± 3.33 | 161 ± 1.63 | -25.8% | <0.05 | Diabetic rats | 42 days | [12] |

| HDL-Cholesterol (mg/dl) | 29.4 ± 1.5 | 57.5 ± 1.36 | +95.6% | <0.05 | Non-diabetic rats | 42 days | [12] |

| HDL-Cholesterol (mg/dl) | 21.6 ± 2.7 | 56.5 ± 1.9 | +161.6% | <0.05 | Diabetic rats | 42 days | [12] |

| LDL-Cholesterol (mg/dl) | 135 ± 1.8 | 67 ± 5.2 | -50.4% | <0.05 | Non-diabetic rats | 42 days | [12] |

| LDL-Cholesterol (mg/dl) | 147 ± 5.72 | 78 ± 4.02 | -46.8% | <0.05 | Diabetic rats | 42 days | [12] |

| Triglycerides (mg/dl) | 225 ± 1.9 | 131 ± 1.62 | -41.8% | <0.05 | Non-diabetic rats | 42 days | [12] |

| Triglycerides (mg/dl) | 229 ± 5.6 | 128 ± 1.95 | -44.1% | <0.05 | Diabetic rats | 42 days | [12] |

| Total Lipids (mg/dl) | 982 ± 22.7 | 449 ± 34 | -54.3% | <0.05 | Non-diabetic rats | 42 days | [12] |

| Total Lipids (mg/dl) | 997 ± 10.4 | 548 ± 48.4 | -45.0% | <0.05 | Diabetic rats | 42 days | [12] |

Table 1: Effects of Nicotinic Acid on Serum Lipid Profile in Animal Models. This table presents data from a study on diabetic and non-diabetic rats, demonstrating the significant impact of nicotinic acid treatment on various lipid parameters over a 42-day period.

| Endpoint | Relative Odds Reduction (95% CI) | Significance |

| Major Coronary Events | 25% (13%, 35%) | Significant |

| Stroke | 26% (8%, 41%) | Significant |

| Any Cardiovascular Events | 27% (15%, 37%) | Significant |

Table 2: Meta-Analysis of Nicotinic Acid on Cardiovascular Events. This table summarizes the findings of a meta-analysis of 11 randomized controlled trials, showing a significant reduction in major cardiovascular events with nicotinic acid therapy. The analysis included 2,682 patients in the active group and 3,934 in the control group.

Experimental Protocols: A Guide to Synthesis and Analysis

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of nicotinic acid and its derivatives.

Synthesis of Nicotinic Acid from Nicotine

This protocol is based on the classical oxidation method.

Materials:

-

Nicotine

-

Concentrated Nitric Acid (c.p., sp. gr. 1.42)

-

Disodium Phosphate (Na₂HPO₄·12H₂O)

-

Distilled Water

-

95% Ethanol

-

Animal Charcoal (optional)

-

Round-bottom flask (5-L)

-

Steam bath

-

Evaporating dish

-

Beaker (1.5-L, 3-L)

-

Büchner funnel (15-cm)

-

Ice bath

Procedure:

-

In a 5-L round-bottom flask, place 4 kg (2816 cc.) of concentrated nitric acid.

-

Carefully add 210 g of nicotine in 25-cc. portions, ensuring the flask is shaken after each addition to maintain a homogeneous solution and prevent localized heating.

-

Place the flask on a steam bath under a fume hood and heat until the liquid reaches 70°C.

-

Remove the flask from the steam bath; the reaction will proceed spontaneously, causing the liquid to boil for approximately one hour.

-

After the boiling ceases, return the flask to the steam bath for 10-12 hours, during which oxides of nitrogen will be evolved.

-

Pour the contents of the flask into an evaporating dish and evaporate almost to dryness on the steam bath (approximately 10 hours).

-

For purification, combine the product from two such runs. Transfer the resulting nicotinic acid nitrate to a 1.5-L beaker, add 400 cc. of distilled water, and heat until a complete solution is formed.

-

Allow the solution to cool, whereupon nicotinic acid nitrate will separate as yellow granular crystals. Filter off the crystals.

-

Dissolve the crude nicotinic acid nitrate in 900 cc. of boiling water in a 3-L beaker.

-

Add 800 g of crystalline disodium phosphate with constant stirring.

-

Heat the thick mixture almost to boiling for five minutes, then allow it to cool.

-

Chill the mixture to 0°C in an ice bath, stirring occasionally to prevent the formation of a solid cake.

-

Filter the nicotinic acid using a 15-cm Büchner funnel and wash with three 100-cc. portions of cold water.

-

For further purification, recrystallize the product from 2.5 to 3.5 L of hot water. The use of animal charcoal can aid in decolorization.

Synthesis of Nicotinic Acid Hydrazide Derivatives (Schiff Bases)

This protocol describes the synthesis of Schiff base derivatives from nicotinic acid hydrazide, which are precursors for various other derivatives.

Materials:

-

Nicotinic Acid Hydrazide

-

Various aromatic aldehydes (e.g., benzaldehyde, 2-hydroxy benzaldehyde)

-

Ethanol

-

Acetic Acid

-

Ice-cold water

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve nicotinic acid hydrazide (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in 50 mL of ethanol in a flask.

-

Add a few drops of glacial acetic acid to the mixture.

-

Gently heat the reaction mixture for 1 hour at approximately 60°C.

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate.

-

Recrystallize the pure compound from DMF.

In Vitro Anti-inflammatory Activity Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

Test compounds (nicotinic acid derivatives)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Cell culture medium (e.g., DMEM)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS and IFN-γ to induce NO production.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Mix equal volumes of the supernatant and Griess Reagent (prepared by mixing equal parts of Reagent A and Reagent B immediately before use).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

Calculate the percentage of nitrite inhibition by the test compounds.

Visualizing the Molecular Mechanisms and a Drug Discovery Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the GPR109A signaling pathway and a typical experimental workflow for the development of nicotinic acid derivatives.

Caption: The GPR109A signaling pathway in adipocytes.

Caption: A generalized experimental workflow for drug discovery.

Conclusion and Future Directions

The journey of nicotinic acid and its derivatives from a laboratory curiosity to a life-saving vitamin and a valuable therapeutic agent is a testament to the power of scientific inquiry. Its history is intertwined with major public health victories and significant advances in our understanding of metabolic diseases. While the advent of statins has somewhat overshadowed its use in dyslipidemia, the unique ability of nicotinic acid to raise HDL cholesterol and its pleiotropic effects continue to make it a subject of active research.